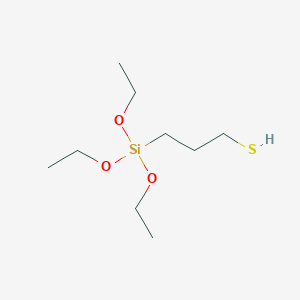

3-Mercaptopropyltriethoxysilane

Cat. No. B089376

Key on ui cas rn:

14814-09-6

M. Wt: 238.42 g/mol

InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04217294

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 150 grams (0.60 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, initially pressurized to 600 psig with hydrogen and placed in a rocker. The vessel was heated to 195° C. internal temperature which raised the hydrogen pressure to 1100 psig. Heating was maintained for 8 hours with agitation. Hydrogen was continuously fed into the reactor to maintain the hydrogen pressure at about 1000 psig. The pressure never exceeded 1100 psig. The pressure at the end of the reaction was 575 psig. The reaction produced the desired gamma-mercaptopropyltriethoxysilane.

Name

beta-triethoxysilylthiopropionamide

Quantity

150 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][Si:4]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[CH2:5][CH2:6][C:7](N)=[S:8])[CH3:2].[H][H]>[Co](=S)(=S)=S>[SH:8][CH2:7][CH2:6][CH2:5][Si:4]([O:13][CH2:14][CH3:15])([O:3][CH2:1][CH3:2])[O:10][CH2:11][CH3:12]

|

Inputs

Step One

|

Name

|

beta-triethoxysilylthiopropionamide

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](CCC(=S)N)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Co](=S)(=S)=S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

195 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a clean, dry 300 cubic centimeter high pressure reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained for 8 hours with agitation

|

|

Duration

|

8 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCCC[Si](OCC)(OCC)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |